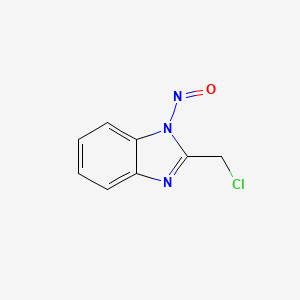

Benzimidazole, 2-(chloromethyl)-1-nitroso-(8CI)

Description

Benzimidazole, 2-(chloromethyl)-1-nitroso-(8CI), is a nitroso-substituted benzimidazole derivative characterized by a chloromethyl group at position 2 and a nitroso (-NO) group at position 1. This compound belongs to a broader class of benzimidazoles, heterocyclic aromatic systems with a fused benzene and imidazole ring. Benzimidazole derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and analgesic activities .

The synthesis of 2-(chloromethyl)-1H-benzimidazole derivatives typically involves condensation of substituted o-phenylenediamine with chloroacetic acid under acidic conditions . For example, 2-(chloromethyl)-1H-benzimidazole (CAS 4857-04-9) is synthesized via cyclization of o-phenylenediamine and chloroacetic acid, yielding a compound with a melting point of 146–148°C .

Properties

Molecular Formula |

C8H6ClN3O |

|---|---|

Molecular Weight |

195.60 g/mol |

IUPAC Name |

2-(chloromethyl)-1-nitrosobenzimidazole |

InChI |

InChI=1S/C8H6ClN3O/c9-5-8-10-6-3-1-2-4-7(6)12(8)11-13/h1-4H,5H2 |

InChI Key |

ZLQZCPQNMFBWNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2N=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamines with carboxylic acid derivatives or aldehydes . For 2-(chloromethyl)-1-nitroso-benzimidazole, a common synthetic route includes the reaction of 2-chloromethylbenzimidazole with nitrosating agents under controlled conditions . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and at a temperature range of 0-5°C to ensure the stability of the nitroso group .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow reactors to optimize reaction conditions and improve yield . The use of green solvents and catalysts, such as ionic liquids and metal-organic frameworks, is also being explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-1-nitroso-benzimidazole undergoes various chemical reactions, including:

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents like tetrahydrofuran.

Substitution: Amines, thiols, alcohols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: 2-(Chloromethyl)-1-nitro-benzimidazole.

Reduction: 2-(Chloromethyl)-1-amino-benzimidazole.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-(Chloromethyl)-1-nitroso-benzimidazole is used as an intermediate in the synthesis of more complex benzimidazole derivatives with potential pharmaceutical applications .

Biology: The compound is studied for its antimicrobial and antiviral properties. It has shown activity against various bacterial and viral strains, making it a candidate for the development of new antibiotics and antiviral drugs .

Medicine: Research is ongoing to explore the anticancer potential of 2-(chloromethyl)-1-nitroso-benzimidazole. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation is of particular interest .

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-nitroso-benzimidazole involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to their inhibition . This interaction can disrupt essential biological processes, such as DNA replication and protein synthesis, thereby exerting antimicrobial and anticancer effects .

Comparison with Similar Compounds

Substituents at Position 1

- 1-H Derivatives (e.g., 2-(chloromethyl)-1H-benzimidazole) :

The absence of a substituent at position 1 simplifies synthesis but may reduce stability or alter reactivity compared to N-substituted analogs. These derivatives are intermediates for further functionalization . - 1-Methyl Derivatives (e.g., 2-(chloromethyl)-1-methyl-benzimidazole) :

Methylation at position 1 enhances steric bulk and may improve metabolic stability. Such compounds are synthesized via alkylation of the parent 1H-benzimidazole . - However, nitroso groups may also increase susceptibility to dimerization or oxidation .

Substituents at Position 2

- Chloromethyl Group :

The chloromethyl moiety (-CH2Cl) is a versatile electrophile, enabling nucleophilic substitution reactions with amines or thiols to generate bioactive derivatives. This group is critical for covalent binding in some drug candidates . - Carboxylic Acid (-COOH): Derivatives like benzimidazole-2-carboxylic acids are synthesized via oxidation of 2-hydroxymethyl intermediates and often show enhanced solubility .

Physical and Chemical Properties

Biological Activity

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, antiparasitic, and anticancer properties. This article focuses on the biological activity of Benzimidazole, 2-(chloromethyl)-1-nitroso-(8CI) , synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound Benzimidazole, 2-(chloromethyl)-1-nitroso-(8CI) features a benzimidazole core with a chloromethyl and nitroso substituent. The synthesis of this compound typically involves the reaction of benzimidazole derivatives with chloromethyl and nitrosating agents under controlled conditions. The resulting derivatives are characterized using techniques such as NMR and mass spectrometry to confirm their structures.

Antimicrobial Activity

Antibacterial Properties

Studies have demonstrated that benzimidazole derivatives exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized 2-chloromethyl benzimidazole derivatives showed moderate to significant antibacterial effects when tested against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) using the disc diffusion method. Compound 1A displayed higher activity against E. coli, suggesting its potential for further development as an antibacterial agent .

Antifungal Activity

The antifungal efficacy of benzimidazole derivatives has also been explored. A study reported that certain derivatives exhibited strong growth inhibition against phytopathogenic fungi such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani. Specifically, one compound demonstrated an IC50 value of 18.60 μg/mL against Fusarium solani, indicating potent antifungal activity comparable to commercial fungicides .

Antiparasitic Activity

Benzimidazoles are well-known for their anthelmintic properties. Research indicates that compounds containing the benzimidazole nucleus interfere with tubulin polymerization in parasitic organisms, leading to effective treatment against nematodes and other parasites. In vitro studies have shown that these compounds can significantly reduce the viability of muscle larvae from Trichinella spiralis, highlighting their potential as antiparasitic agents .

Anticancer Activity

Recent investigations have revealed that benzimidazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. For example, several newly synthesized compounds exhibited promising antitumor activity against various cancer cell lines, including MCF-7 (breast cancer). The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) leading to DNA damage and subsequent cell cycle arrest . Table 1 summarizes some key findings regarding the anticancer activity of selected benzimidazole derivatives:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | MCF-7 | 6.26 | Induces ROS production; DNA damage |

| Compound 9 | NCI-H358 | 6.48 | Activates p53 pathway; apoptosis |

| Compound 15 | HCC827 | 20.46 | Cell cycle arrest via p21 upregulation |

Case Studies

Several case studies highlight the biological activities of benzodiazole derivatives:

- Antimicrobial Efficacy : A study synthesized multiple benzimidazole derivatives, testing their antibacterial properties against clinical strains of bacteria. Results indicated that certain derivatives had MIC values lower than standard antibiotics like ciprofloxacin .

- Fungicidal Activity : Another investigation focused on the antifungal activity of benzimidazole derivatives against various fungal pathogens, revealing promising results that suggest potential applications in agricultural settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.